![molecular formula C25H28N2O4 B5559186 8-(2,3-dihydro-1H-inden-5-ylcarbonyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5559186.png)

8-(2,3-dihydro-1H-inden-5-ylcarbonyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

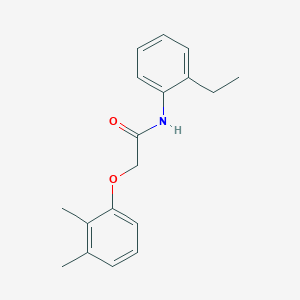

The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves the preparation of compounds optionally substituted at the 8 position. The synthesis process includes the screening of these compounds as potential antihypertensive agents, highlighting the significance of the substituents at the 8 position for their biological activity (Caroon et al., 1981).

Molecular Structure Analysis

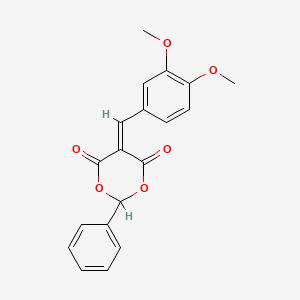

Studies have focused on determining the crystal structure of related compounds, such as 2,3a,8b-trihydroxy-3-(thiophen-2-ylcarbonyl)-2-(trifluoromethyl)-2,3,3a,8b-tetrahydro-4H-indeno[1,2-b]furan-4-one. These studies reveal important details about molecular geometry and intermolecular interactions, which can be essential for understanding the chemical behavior of 8-(2,3-Dihydro-1H-inden-5-ylcarbonyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one (Obafemi et al., 2013).

Chemical Reactions and Properties

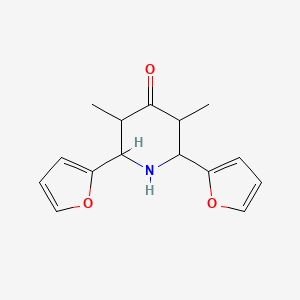

1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have shown a potent inhibitory effect on neural Ca-uptake and protection against brain edema and memory deficits. This suggests that compounds in this class, including 8-(2,3-Dihydro-1H-inden-5-ylcarbonyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one, may have significant biochemical interactions and therapeutic potential (Tóth et al., 1997).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting point, and stability, are essential for practical applications. For instance, the synthesis and characterization of compounds in the same family can provide insights into their physical properties, which are crucial for formulation and storage (Wang et al., 2011).

Chemical Properties Analysis

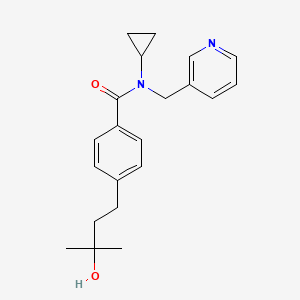

The chemical properties, including reactivity and stability under different conditions, are vital for understanding the compound's potential applications. The synthesis and structure-activity studies of related compounds reveal their binding affinities and interactions with biological receptors, which can be extrapolated to understand the chemical properties of 8-(2,3-Dihydro-1H-inden-5-ylcarbonyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one (Tsukamoto et al., 1995).

Scientific Research Applications

Antihypertensive Activity

A study on a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones revealed their potential as antihypertensive agents. Specifically, compounds with substitutions at the 8 position demonstrated activity as alpha-adrenergic blockers, indicating their role in lowering blood pressure. The research highlighted the antihypertensive effects of these compounds in spontaneous hypertensive rats, with certain derivatives showing selective antagonism towards alpha 2-adrenoceptors, suggesting a mechanism primarily based on alpha-adrenergic blockade (Caroon et al., 1981).

Neuroprotective and Antiamnesic Effects

Another investigation focused on the neuroprotective properties of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives. These compounds were evaluated for their capacity to inhibit Ca-uptake into cerebrocortical synaptosomes and protect against brain edema and memory deficits induced by triethyltin chloride (TET). Notably, some derivatives exhibited potent inhibitory action on Ca-uptake and significant protection against TET-induced brain edema, in addition to demonstrating protective/restoring activity against learning and memory deficits caused by various agents. This suggests their beneficial effects might be linked to modulation of intracellular Ca2+ and Na+ movements, presenting a distinct pharmacological profile from known Ca2+ antagonists (Tóth et al., 1997).

Crystal Structure Analysis

Research into the crystal structure of related 1-oxaspiro[4.5]decan derivatives has provided insights into their molecular configuration, showcasing the presence of planar furan rings, chair conformation cyclohexane rings, and benzene rings. This analysis aids in understanding the molecular geometry and potential interaction sites for biological activity, further contributing to the development of compounds with optimized pharmacological properties (Wang et al., 2011).

properties

IUPAC Name |

8-(2,3-dihydro-1H-indene-5-carbonyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4/c28-23(21-10-9-19-5-4-6-20(19)17-21)26-13-11-25(12-14-26)18-27(24(29)31-25)15-16-30-22-7-2-1-3-8-22/h1-3,7-10,17H,4-6,11-16,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPDDSUJVJSHFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C(=O)N3CCC4(CC3)CN(C(=O)O4)CCOC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2,3-dihydro-1H-inden-5-ylcarbonyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5559105.png)

![1-(ethylsulfonyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5559129.png)

![3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5559144.png)

![phenyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5559151.png)

![1-ethyl-5-oxo-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-3-pyrrolidinecarboxamide](/img/structure/B5559156.png)

![(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5559172.png)

![4-(4-morpholinyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5559191.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5559193.png)